molecular formula C11H10BrF3O B14047904 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14047904
M. Wt: 295.09 g/mol
InChI Key: FHGKWUCSHGNIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a versatile chemical building block with a molecular formula of C 11 H 10 BrF 3 O and a molecular weight of 295.09 g/mol. This compound is characterized by a propan-2-one group and a phenyl ring functionalized with both bromomethyl and trifluoromethyl groups. The bromomethyl group is a reactive handle for further synthetic modification, allowing for various nucleophilic substitution reactions with amines or thiols, while the carbonyl of the ketone can undergo oxidation or reduction to yield alcohol derivatives. The presence of the trifluoromethyl group is of particular interest, as it often enhances the metabolic stability, lipophilicity, and binding affinity of molecules in biological systems. This compound serves as a critical synthetic intermediate in multiple research fields. In pharmaceutical chemistry, it is utilized in the design and synthesis of biologically active molecules. In agrochemical research, it is investigated for the creation of novel pesticides and herbicides. Its unique fluorinated structure also makes it a candidate for exploration in material science for developing advanced materials. The product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3

InChI Key

FHGKWUCSHGNIOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Direct Functionalization of Pre-Substituted Phenyl Derivatives

This method involves brominating a pre-existing methyl group on a trifluoromethyl-substituted phenylacetone precursor. For example, 2-methyl-5-(trifluoromethyl)acetophenone can undergo radical bromination using N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. The reaction typically proceeds in carbon tetrachloride at 60–80°C, achieving moderate yields (45–60%).

Sequential Introduction of Functional Groups

A stepwise assembly involves:

  • Trifluoromethylation : Introducing the -CF₃ group via Ullmann coupling or directed ortho-metalation strategies.
  • Bromomethylation : Electrophilic bromination of a methyl group using bromine (Br₂) in the presence of Lewis acids like FeBr₃.
  • Ketone Installation : Friedel-Crafts acylation to attach the propan-2-one moiety.

Detailed Synthetic Protocols

Bromination of 2-Methyl-5-(trifluoromethyl)acetophenone

Reagents :

  • 2-Methyl-5-(trifluoromethyl)acetophenone (1 equiv)
  • NBS (1.1 equiv)
  • Benzoyl peroxide (0.1 equiv)
  • CCl₄ (solvent)

Procedure :

  • Dissolve the precursor in CCl₄ and add benzoyl peroxide.
  • Heat to 80°C and add NBS portionwise over 2 hours.
  • Reflux for 12 hours, then cool and concentrate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 9:1).

Yield : 58%

Palladium-Catalyzed Cross-Coupling for Trifluoromethylation

Reagents :

  • 2-Bromomethylphenylboronic acid (1 equiv)
  • Methyl trifluoroacetate (1.5 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2 equiv)
  • DMF (solvent)

Procedure :

  • Combine reagents under nitrogen and heat to 100°C for 24 hours.
  • Quench with water and extract with dichloromethane.
  • Dry over MgSO₄ and concentrate.
  • Isolate the product via vacuum distillation.

Yield : 42%

Industrial-Scale Production Techniques

Continuous Flow Bromination

Modern facilities employ microreactors to enhance safety and yield:

  • Conditions : Br₂ (1.05 equiv), FeBr₃ (0.5 mol%), 50°C, residence time 30 minutes.
  • Advantages : 85% conversion, reduced byproduct formation.

Catalytic Trifluoromethylation

Using CuI/1,10-phenanthroline catalysts in supercritical CO₂ achieves 78% yield with minimal waste.

Reaction Optimization and Challenges

Parameter Effect on Yield Optimal Value
Brominating Agent NBS > Br₂ NBS (1.1 equiv)
Temperature Higher → Faster 80°C
Catalyst Load (FeBr₃) 0.5–1 mol% 0.7 mol%
Solvent Polarity Non-polar > Polar CCl₄

Key Challenges :

  • Regioselectivity : Competing bromination at para positions necessitates directing groups.
  • CF₃ Group Stability : Harsh conditions may degrade the trifluoromethyl moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg)
Direct Bromination 58 95 120
Cross-Coupling 42 89 220
Continuous Flow 72 98 90

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones with additional functional groups.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The propan-2-one moiety can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803751-96-3)
  • Structural Difference : The trifluoromethylthio (-SCF3) group replaces the trifluoromethyl (-CF3) group at the meta position.
  • The sulfur atom in -SCF3 may engage in hydrogen bonding or π-interactions, influencing binding affinity in biological targets .
b) 1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structural Difference : Lacks the bromomethyl group, featuring only a -CF3 group at the meta position.
  • Impact :
    • Absence of bromine limits utility in substitution reactions, reducing versatility as a synthetic intermediate.
    • This compound is a direct precursor in fenfluramine synthesis, highlighting the importance of halogenation steps for downstream pharmacological activity .
c) 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one (CAS 1806543-56-5)
  • Structural Difference : Contains two bromine atoms (one on the ketone carbon, one on the phenyl ring) and a mercapto (-SH) group.
  • Impact: The α-brominated ketone enhances electrophilicity, enabling diverse cross-coupling reactions.

Physicochemical Properties

Property Target Compound 1-(2-(Bromomethyl)-3-(SCF3)phenyl)propan-2-one 1-(3-CF3-phenyl)propan-2-one 1-Bromo-1-(4-BrMe-2-SH-phenyl)propan-2-one
Molecular Formula C11H10BrF3O C11H10BrF3OS C10H9F3O C10H9Br2OS
Molecular Weight (g/mol) ~327.16* 327.16 202.18 344.05
Key Functional Groups -CF3, -CH2Br -SCF3, -CH2Br -CF3 -Br (α), -CH2Br, -SH
Reactivity High (SN2 sites) Moderate (steric hindrance from -SCF3) Low (no halogen) Very high (dual Br, -SH redox)

*Estimated based on analogous structures.

Pharmacological Relevance

  • Fenfluramine Analogs : The target compound’s -CF3 and -CH2Br groups mirror structural motifs in fenfluramine, a serotonin-releasing agent used to treat epilepsy. Halogenation at specific positions optimizes pharmacokinetics and target engagement .

Biological Activity

1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1803869-25-1, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of bromomethyl and trifluoromethyl groups enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

  • Molecular Formula : C11H10BrF3O
  • Molecular Weight : 295.09 g/mol
  • Structure : The compound features a phenyl ring substituted with a bromomethyl group and a trifluoromethyl group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential roles as an enzyme inhibitor and a biochemical probe. Its halogenated groups may enhance interactions with lipid membranes and biomolecules, which are critical for its biological effects.

The compound's mechanism involves:

  • Electrophilic Reactivity : The bromomethyl group can act as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids.
  • Membrane Interaction : The trifluoromethyl group is thought to facilitate interactions with lipid membranes, potentially altering membrane dynamics and influencing cellular processes.

Enzyme Inhibition Studies

Several studies have explored the compound's ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications:

  • Enzyme Targeting : The compound has been evaluated for its inhibitory effects on various enzyme classes. In vitro assays demonstrated that it can inhibit certain hydrolases, suggesting potential applications in metabolic disorders.
  • Binding Affinity : Binding studies revealed that this compound interacts with target proteins in a concentration-dependent manner. For instance, the compound showed significant binding affinity in assays designed to evaluate enzyme-substrate interactions.

Cytotoxicity Assays

Cytotoxicity studies are essential to assess the safety profile of the compound:

  • Cell Viability Testing : Using MTS assays, researchers determined the cytotoxic effects of various concentrations of the compound on HeLa cells. Results indicated that at lower concentrations (below 20 µM), the compound exhibited minimal cytotoxicity, while higher concentrations led to increased cell death.

Comparative Biological Activity

Compound NameCAS NumberKey Features
1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one1805869-72-0Similar halogenated structure; potential for varied biological activity.
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one1804066-97-4Contains methoxy instead of trifluoromethyl; alters reactivity profile.

Applications in Drug Development

Due to its unique properties, this compound is being investigated as a lead compound in drug development:

  • Biochemical Probes : Its ability to interact with biological targets makes it a candidate for probing enzyme mechanisms.
  • Therapeutic Potential : Ongoing research aims to explore its efficacy against specific diseases, particularly those involving metabolic dysfunctions or infectious agents.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one?

Methodological Answer:
The compound can be synthesized via bromomethylation of a pre-functionalized acetophenone derivative. For example, starting from 5-(trifluoromethyl)acetophenone, introduce the bromomethyl group using (bromomethyl)triphenylphosphonium bromide (a reagent used in alkylation reactions) under mild basic conditions (e.g., NaH in THF) . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm the structure using 1H^{1}\text{H} NMR (to identify the bromomethyl singlet at ~4.3 ppm) and 19F^{19}\text{F} NMR (for the CF3_3 group at ~-60 ppm) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95% target peak area) .
  • Spectroscopy:
    • NMR: 13C^{13}\text{C} NMR can confirm the ketone carbonyl (~210 ppm) and CF3_3 carbon (~125 ppm, q, J=280HzJ = 280 \, \text{Hz}) .
    • Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 313.98 (C11_{11}H9_{9}BrF3_3O) .
  • X-ray Crystallography: If crystalline, resolve the structure to confirm stereoelectronic effects of the bromomethyl and CF3_3 groups .

Advanced: What experimental strategies mitigate instability or degradation during storage?

Methodological Answer:

  • Storage Conditions: Store at -20°C under inert atmosphere (argon) in amber vials to prevent photolytic cleavage of the C-Br bond .
  • Stability Assays: Monitor degradation via periodic 1H^{1}\text{H} NMR; if decomposition exceeds 5% over 30 days, consider adding stabilizers (e.g., BHT at 0.1% w/w) .
  • Handling: Avoid prolonged exposure to moisture or elevated temperatures (>40°C), as the trifluoromethyl group may hydrolyze under acidic conditions .

Advanced: How can the bromomethyl group’s reactivity be exploited in cross-coupling reactions?

Methodological Answer:
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (SN_\text{N}2) or transition-metal-catalyzed couplings:

  • Suzuki-Miyaura: Replace Br with aryl/heteroaryl boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 h) .
  • Buchwald-Hartwig Amination: React with primary/secondary amines (e.g., morpholine) using Pd2_2(dba)3_3/Xantphos in toluene (100°C) to form C-N bonds .
    Optimize yields by screening bases (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) and monitoring by TLC .

Advanced: What computational methods predict the compound’s electronic properties for drug design?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO), identifying electron-deficient regions near the CF3_3 and ketone groups .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; the bromomethyl group may occupy hydrophobic pockets .
  • Solubility Prediction: Apply COSMO-RS to estimate logP (~2.8) and solubility in DMSO (>50 mg/mL), critical for in vitro assays .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Waste Disposal: Collect brominated waste separately in halogen-resistant containers; neutralize with 10% NaHSO3_3 before disposal .
  • Spill Management: Absorb with vermiculite, then treat with 5% aqueous NaOH to hydrolyze residual bromide .

Advanced: How can researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer:

  • Case Study: If 19F^{19}\text{F} NMR shows unexpected splitting, check for diastereomerism (unlikely due to planar ketone) or solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • 2D NMR: Run HSQC and HMBC to correlate CF3_3 (19F^{19}\text{F}) with adjacent carbons, confirming substitution patterns .
  • Elemental Analysis: Validate empirical formula (C, H, Br, F) to rule out impurities .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Exothermic Reactions: Bromomethylation may release HBr; use jacketed reactors with controlled cooling (0–5°C) .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for higher throughput .
  • Yield Optimization: Increase catalyst loading (e.g., Pd from 2% to 5%) and reduce reaction time via microwave-assisted synthesis (100°C, 30 min) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Anticancer Agents: The CF3_3 group enhances metabolic stability, while the bromomethyl site allows functionalization (e.g., attaching PEG linkers for prodrugs) .
  • Kinase Inhibitor Scaffolds: The ketone can form Schiff bases with lysine residues in ATP-binding pockets .
  • In Vivo Studies: Radiolabel with 18F^{18}\text{F} (via bromine-fluorine exchange) for PET imaging .

Advanced: How does the electron-withdrawing CF3_33​ group influence reaction kinetics?

Methodological Answer:

  • Electrophilicity Enhancement: The CF3_3 group increases the ketone’s electrophilicity, accelerating nucleophilic additions (e.g., Grignard reagents) by 3–5x compared to non-fluorinated analogs .
  • Resonance Effects: Stabilize transition states in SN_\text{N}Ar reactions at the para position, confirmed by Hammett plots (σp_p = 0.54) .
  • Steric Effects: The CF3_3 group’s bulkiness may hinder ortho-substitution, favoring meta-directing pathways in electrophilic aromatic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.